1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone
Overview
Description
1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone is a chemical compound with the molecular formula C12H15Cl2NO. It is known for its applications in organic synthesis and various chemical processes. This compound is characterized by the presence of a bis(2-chloroethyl)amino group attached to a phenyl ring, which is further connected to an ethanone group.
Mechanism of Action
Target of Action
The primary target of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone is the DNA of cancer cells . It functions as an alkylating agent, attaching alkyl groups to DNA and thereby inhibiting the division and growth of cancer cells .
Mode of Action
this compound interacts with its targets by forming covalent bonds with the DNA molecule . This interaction results in the formation of cross-links within the DNA structure, which disrupts the normal function of the DNA and prevents the cancer cells from dividing and growing .
Biochemical Pathways
The action of this compound affects the DNA replication pathway. By forming covalent bonds with the DNA, it interferes with the normal replication process. This disruption in the replication pathway leads to cell cycle arrest and ultimately cell death .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action include DNA damage, cell cycle arrest, and apoptosis . By disrupting DNA replication, the compound prevents cancer cells from dividing and growing, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its target
Biochemical Analysis
Biochemical Properties
1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone plays a crucial role in biochemical reactions due to its structure, which allows it to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with DNA, forming covalent bonds with the nucleophilic sites on the DNA molecule. This interaction can lead to the formation of DNA cross-links, which inhibit DNA replication and transcription. The enzymes involved in DNA repair, such as DNA polymerases and ligases, are also affected by the presence of this compound, leading to disruptions in the normal cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by causing DNA damage and activating the intrinsic apoptotic pathway. It influences cell function by disrupting cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, this compound can alter gene expression by causing mutations and chromosomal aberrations, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with DNA, leading to the formation of DNA cross-links. These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription. This compound also acts as an alkylating agent, adding alkyl groups to the DNA molecule, which can result in mutations and cell death. The binding interactions with biomolecules, such as DNA and proteins, lead to enzyme inhibition and activation, further disrupting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound has been shown to cause persistent DNA damage and long-term effects on cellular function, including reduced cell viability and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce DNA damage and apoptosis in cancer cells without causing significant toxicity to normal tissues. At high doses, this compound can cause severe toxicity, including bone marrow suppression, gastrointestinal toxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic effects without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its detoxification and elimination. This compound is metabolized by the liver enzymes, including cytochrome P450 enzymes, which convert it into more water-soluble metabolites that can be excreted from the body. The metabolic pathways also involve the conjugation of this compound with glutathione, which helps in its detoxification and elimination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of this compound is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it exerts its effects on DNA. This compound can also localize to other cellular compartments, such as the cytoplasm and mitochondria, where it can affect various cellular processes. The targeting signals and post-translational modifications of this compound play a role in directing it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone typically involves the reaction of 4-aminobenzoic acid with ethylene oxide to form an intermediate, which is then further reacted with 2-chloroethylamine hydrochloride. The reaction conditions often include the use of solvents such as acetone and catalysts like tetrabutylammonium bromide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone include:
Chlorambucil: A chemotherapy drug with a similar bis(2-chloroethyl)amino group.
Melphalan: Another chemotherapy agent with structural similarities.
Cyclophosphamide: A widely used chemotherapeutic agent with related functional groups
Uniqueness
This compound is unique due to its specific structure and the presence of the ethanone group, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-[4-[bis(2-chloroethyl)amino]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-10(16)11-2-4-12(5-3-11)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFNQPQHPUCUAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174905 | |
Record name | Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20805-66-7 | |
Record name | Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020805667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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